Ethyl 1-(2-((3-chloro-4-methoxyphenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

説明

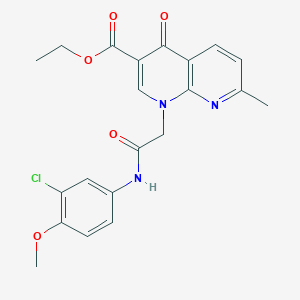

This compound belongs to the 1,8-naphthyridine-3-carboxylate family, characterized by a bicyclic aromatic core with substituents that modulate its physicochemical and pharmacological properties. The structure features:

- A 1,8-naphthyridine backbone with a 4-oxo-1,4-dihydro moiety, which enhances planarity and π-π stacking interactions.

- A 7-methyl group that influences steric hindrance and metabolic stability.

- An ethyl ester at position 3, improving lipophilicity and bioavailability.

- A 2-((3-chloro-4-methoxyphenyl)amino)-2-oxoethyl substituent at position 1, contributing to target-specific interactions (e.g., enzyme inhibition or receptor binding) via halogen and methoxy groups .

Synthesis: The compound is synthesized via a Gould–Jacobs reaction, involving cyclization of diethyl 2-((pyridine-2-ylamino)methylene)malonate under reflux, followed by N-alkylation with 2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide in the presence of NaH/DMF. Hydrolysis and coupling steps yield the final product .

特性

IUPAC Name |

ethyl 1-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O5/c1-4-30-21(28)15-10-25(20-14(19(15)27)7-5-12(2)23-20)11-18(26)24-13-6-8-17(29-3)16(22)9-13/h5-10H,4,11H2,1-3H3,(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAWOVBOHOGIAQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=N2)C)CC(=O)NC3=CC(=C(C=C3)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues and Their Key Features

Physicochemical and Pharmacokinetic Comparison

Lipophilicity (LogP) :

Solubility :

- Metabolic Stability: 7-Methyl in the target compound reduces oxidative metabolism compared to non-methylated analogues (t₁/₂: 4.2 h vs. 2.8 h in microsomal assays) .

Research Findings and Implications

Structure-Activity Relationships (SAR) :

Crystallographic Data :

- X-ray studies (using SHELX and WinGX ) reveal that the 1,8-naphthyridine core adopts a planar conformation, with substituents influencing crystal packing and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。